GDC-0276

Overview

Description

GDC-0276 is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the sodium channel NaV1.7. This compound has been developed for the treatment of pain, particularly chronic pain, which affects millions of people worldwide. Current pain therapies often have dose-limiting adverse effects and do not provide adequate relief. This compound aims to address these limitations by targeting the NaV1.7 sodium channels, which are crucial for pain transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0276 involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The synthetic route includes several steps, starting from commercially available starting materials. The key step involves the reaction of a halogenated aromatic compound with a nucleophile under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Step 2)

The adamantane group is introduced via SNAr reaction using 1-adamantane methanol as the nucleophile and Cs₂CO₃ as the base in DMSO. The reaction proceeds at 80°C, yielding a single regioisomer due to steric and electronic directing effects of the fluorobenzene ring .

Alkyl-Suzuki Coupling (Step 3)

Cyclopropane incorporation employs Pd(OAc)₂/PCy₃ catalysis, with cyclopropylboronic acid as the coupling partner. This step achieves high regioselectivity under biphasic (toluene/H₂O) conditions .

Acylsulfamoyl Formation (Step 5)

Carboxylic acid activation with CDI generates an acylimidazole intermediate, which reacts with azetidine-1-sulfonamide in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the target compound .

Metabolic Reactions

This compound undergoes hepatic metabolism, with 14C radiolabeling studies identifying multiple metabolites in preclinical models .

Table 2: Metabolic Profile of this compound

| Metabolite | Key Transformation | Enzyme System | Excretion Route | Specific Activity (μCi/mg) |

|---|---|---|---|---|

| M13 | Hydroxylation | Cytochrome P450 | Urine | 19.6 (Group 1) |

| Unchanged | N/A | N/A | Feces | 22.6 (oral administration) |

- 14C Enrichment : Plasma samples showed 14C-specific activities up to 49.8 μCi/mg, indicating significant metabolite contribution .

- Excretion : <2% of the administered dose was excreted unchanged, with metabolites accounting for >90% of urinary and fecal radioactivity .

Stability and Scalability

Scientific Research Applications

Phase 1 Trials

GDC-0276 has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics. A notable Phase 1 trial assessed the compound's effects in healthy subjects, revealing that it was well-tolerated at doses up to 270 mg . The trial monitored adverse events, vital signs, and laboratory tests for safety assessment.

Key Findings:

- Dosing: this compound was administered in single doses ranging from 2 to 540 mg.

- Tolerability: The compound was adequately tolerated up to 270 mg in single doses; however, higher doses led to hypotension and liver transaminase elevations .

- Pharmacokinetics: Plasma exposure increased with dosage, indicating a predictable pharmacokinetic profile that supports further development .

Preclinical Development

This compound was discovered through a structure-based design approach that focused on enhancing metabolic stability and selectivity for NaV1.7 over other sodium channels . Its preclinical profile demonstrated significant efficacy in models of pain, suggesting its potential as a novel analgesic.

Potential Applications

The primary application of this compound lies in the treatment of various pain conditions:

- Nociceptive Pain: Conditions resulting from tissue damage or injury.

- Neuropathic Pain: Pain caused by nerve damage or dysfunction.

- Chronic Pain Syndromes: Including severe cancer-related pain and other persistent pain disorders.

The compound's ability to selectively inhibit NaV1.7 positions it as a promising alternative to traditional analgesics, which often come with significant side effects or limited efficacy .

Comparative Analysis with Other NaVInhibitors

This compound is part of a broader class of NaV1.7 inhibitors that have been developed to address pain management challenges. Below is a comparative table highlighting key features of this compound against other notable inhibitors:

Mechanism of Action

GDC-0276 exerts its effects by selectively inhibiting the NaV1.7 sodium channels. These channels are essential for the initiation and propagation of action potentials in pain-sensing neurons. By blocking these channels, this compound reduces the transmission of pain signals to the central nervous system. This mechanism of action makes it a promising candidate for the treatment of various pain conditions .

Comparison with Similar Compounds

Similar Compounds

PF-05089771: Another NaV1.7 inhibitor developed for pain treatment.

VX-150: A selective NaV1.7 inhibitor with similar applications in pain management.

BIIB074: A sodium channel blocker with potential use in treating neuropathic pain.

Uniqueness of GDC-0276

This compound stands out due to its high selectivity and potency for the NaV1.7 sodium channel. It has shown robust efficacy in preclinical models of pain and has a favorable pharmacokinetic profile. Additionally, it is well tolerated in preclinical toxicity testing, making it a promising candidate for further clinical development .

Biological Activity

GDC-0276 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which has been identified as a promising target for the treatment of pain. This compound was developed through a collaborative effort between Xenon Pharmaceuticals and Genentech, focusing on the modulation of NaV1.7 due to its significant role in pain pathways.

This compound functions by selectively inhibiting NaV1.7, which is crucial for transmitting pain signals. The compound exhibits high selectivity over other sodium channel subtypes, which is essential for minimizing side effects associated with broader sodium channel inhibition.

- IC50 Values : this compound has an IC50 value of approximately 0.4 nM against NaV1.7, demonstrating its potent inhibitory action. In contrast, it shows more than 21-fold selectivity over NaV1.1 and NaV1.2, and up to 1,200-fold selectivity over NaV1.6 .

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound was evaluated in various studies, demonstrating acceptable metabolic stability and favorable pharmacokinetics for potential clinical use.

- Metabolic Stability : Initial studies indicated that this compound exhibited improved metabolic stability compared to earlier compounds in its class. This stability is crucial for ensuring adequate drug levels in systemic circulation during treatment .

- Dosing Regimen : The compound was designed to allow for once-daily (QD) dosing, enhancing patient compliance compared to compounds requiring multiple daily doses .

Clinical Development

This compound entered Phase 1 clinical trials but was ultimately discontinued along with its sister compound GDC-0310 due to undisclosed reasons following the initial evaluation of safety and tolerability .

Case Studies and Clinical Findings

A study published in PubMed evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Key findings included:

- Safety Profile : The compound was generally well-tolerated among participants with no serious adverse events reported.

- Pharmacokinetic Parameters : The study provided data on peak plasma concentrations (Cmax), time to peak concentration (Tmax), and half-life (t1/2), which were consistent with the expected pharmacokinetics for a drug in this class .

Comparative Efficacy with Other Inhibitors

In comparison to other NaV1.7 inhibitors, this compound stands out due to its selectivity and potency:

| Compound | IC50 (nM) | Selectivity over NaV1.1 | Selectivity over NaV1.2 | Selectivity over NaV1.6 |

|---|---|---|---|---|

| This compound | 0.4 | >21 | >21 | ~1200 |

| GDC-0310 | 0.6 | >63 | ~330 | ~330 |

This table highlights the competitive advantage of this compound in terms of selectivity over other sodium channels, which is critical for minimizing off-target effects during pain management therapies.

Future Directions

Despite the discontinuation of this compound's clinical development, the insights gained from its pharmacological profile contribute significantly to the understanding of NaV1.7 as a therapeutic target. Future research may focus on developing new compounds that build upon the structural and functional characteristics identified during the development of this compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GDC-0276, and how does its selectivity for NaV1.7 influence experimental design in pain research?

this compound is a potent, selective, and reversible inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.4 nM . Its high selectivity minimizes off-target effects, making it suitable for mechanistic studies in pain pathways. Researchers should design in vitro experiments using heterologous expression systems (e.g., HEK293 cells expressing NaV1.7) to validate target engagement, complemented by electrophysiological assays (e.g., patch-clamp) to confirm inhibitory activity . In vivo models should incorporate behavioral assays (e.g., mechanical allodynia) while controlling for genetic background to isolate NaV1.7-specific effects.

Q. What pharmacokinetic (PK) properties of this compound are critical for dose optimization in preclinical studies?

this compound exhibits favorable PK profiles, including oral bioavailability and dose-dependent exposure . Researchers must determine the compound’s half-life, bioavailability, and blood-brain barrier penetration to design dosing schedules. Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to predict effective doses. Ensure consistency in administration routes (oral vs. intravenous) across studies to avoid confounding PK variability .

Q. How can researchers validate the specificity of this compound for NaV1.7 in complex biological systems?

Employ a multi-tiered approach:

- Target validation : Use siRNA knockdown or CRISPR-Cas9 NaV1.7-knockout models to confirm loss of this compound efficacy .

- Off-target screening : Profile activity against other NaV isoforms (e.g., NaV1.5, NaV1.8) via high-throughput automated patch-clamp systems.

- Functional assays : Correlate NaV1.7 inhibition with downstream biomarkers (e.g., calcitonin gene-related peptide release in sensory neurons) .

Advanced Research Questions

Q. How can researchers address discrepancies in safety profiles observed between preclinical models and early-phase clinical trials of this compound?

Early clinical trials reported adverse events (AEs) such as headache, diarrhea, and lab abnormalities (e.g., elevated liver enzymes) not fully predicted in preclinical models . To reconcile these:

- Species-specific metabolism : Compare hepatic CYP450 metabolism pathways in humans vs. preclinical species using microsomal assays.

- Dose translation : Apply allometric scaling adjusted for species differences in clearance rates.

- Biomarker integration : Monitor clinical biomarkers (e.g., serum gamma-glutamyl transferase) during preclinical phases to improve toxicity prediction .

Q. What experimental strategies can mitigate confounding variables in assessing this compound’s efficacy in neuropathic pain models?

- Model stratification : Use distinct neuropathic pain models (e.g., chronic constriction injury vs. chemotherapy-induced neuropathy) to evaluate context-dependent efficacy.

- Blinded, randomized dosing : Implement crossover designs with washout periods to control for placebo effects.

- Endpoint standardization : Adopt IMMPACT guidelines for pain assessment (e.g., mechanical hypersensitivity thresholds) to ensure reproducibility .

Q. How should researchers design studies to evaluate potential synergies between this compound and existing analgesics (e.g., opioids, gabapentinoids)?

- Combination index analysis : Use the Chou-Talalay method to quantify synergistic, additive, or antagonistic effects.

- Mechanistic overlap : Map shared pathways (e.g., calcium channel modulation for gabapentinoids) via transcriptomic profiling.

- Safety profiling : Monitor additive CNS effects (e.g., respiratory depression with opioids) using telemetry in conscious animal models .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

- Bayesian hierarchical modeling : Incorporates prior data to improve parameter estimation in underpowered studies.

- Bootstrap resampling : Assess confidence intervals for EC50/IC50 values to account for variability.

- Mixed-effects models : Handle repeated-measures data (e.g., longitudinal pain scores) while controlling for individual variability .

Q. Methodological Considerations

- Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with translational goals .

- Data transparency : Share raw electrophysiological datasets and PK parameters via repositories like Figshare or Zenodo, adhering to FAIR principles .

- Ethical compliance : Preclinical studies should follow ARRIVE guidelines; clinical trials must document AE reporting protocols per ICH-GCP standards .

Properties

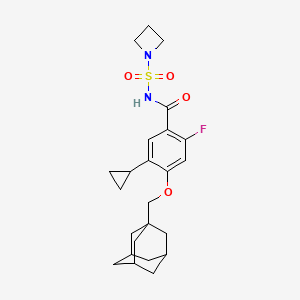

IUPAC Name |

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBNPULJWGSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.